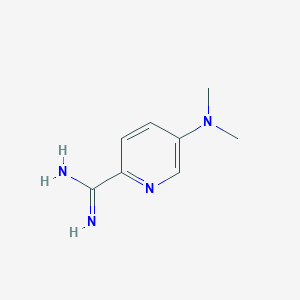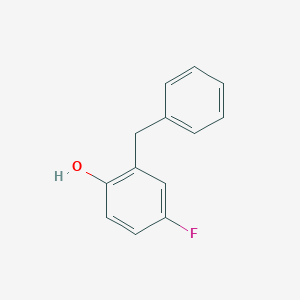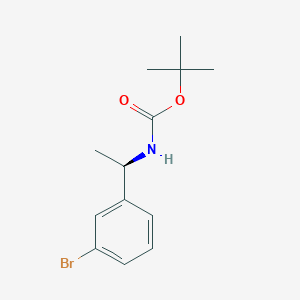![molecular formula C15H15BrClNO B1374441 3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride CAS No. 1354550-79-0](/img/structure/B1374441.png)
3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride
Overview
Description
3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride: is a complex organic compound that features a four-membered azetidine ring, a brominated biphenyl moiety, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through [2+2] cycloaddition reactions involving imines and alkenes under high-pressure conditions.
Bromination of Biphenyl: The biphenyl moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in an aqueous or alcoholic solution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for the cycloaddition and bromination steps, and automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the brominated biphenyl can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, Pd/C, ethanol, room temperature.
Substitution: Boronic acids, palladium catalysts, bases like potassium phosphate (K3PO4), solvents like toluene or DMF, elevated temperatures.
Major Products
Oxidation: Oxidized azetidine derivatives.
Reduction: De-brominated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The azetidine ring is known for its bioactive properties, and the biphenyl moiety can interact with various biological targets, making this compound a candidate for developing new therapeutic agents .
Medicine
Medicinally, derivatives of this compound are investigated for their potential to act as inhibitors of specific enzymes or receptors. The structural features of the compound allow it to fit into active sites of enzymes or bind to receptors with high affinity, which is crucial for drug efficacy .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the development of specialty chemicals and agrochemicals .
Mechanism of Action
The mechanism by which 3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like 3-azetidinyl phenyl ether and 3-azetidinyl tolyl ether share the azetidine ring but differ in their aromatic substituents.
Brominated biphenyl ethers: Compounds such as 4-bromo[1,1’-biphenyl]-2-yl ether and 2-bromo[1,1’-biphenyl]-4-yl ether have similar biphenyl structures but lack the azetidine ring.
Uniqueness
3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride is unique due to the combination of the azetidine ring and the brominated biphenyl moiety. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
IUPAC Name |
3-(4-bromo-2-phenylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO.ClH/c16-12-6-7-15(18-13-9-17-10-13)14(8-12)11-4-2-1-3-5-11;/h1-8,13,17H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCDHHIXQRXMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


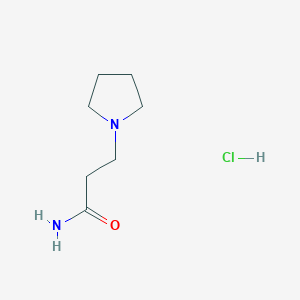
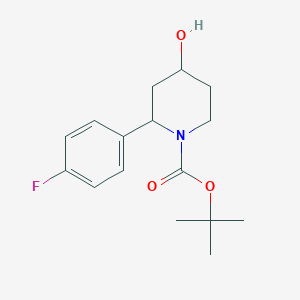
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)

![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)


